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Compound of Interest

Compound Name: 2-Bromo-3-fluoroaniline

Cat. No.: B056032 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data available for 2-
Bromo-3-fluoroaniline, a key intermediate in pharmaceutical and organic synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its characterization.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural

elucidation of organic molecules. Below is a summary of the available ¹H NMR data for 2-
Bromo-3-fluoroaniline. Despite extensive searches, experimental ¹³C NMR data for this

specific isomer is not readily available in the public domain.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.07-7.02 m 1H Aromatic CH

6.55-6.49 m 1H Aromatic CH

4.22 br s 2H -NH₂

Data obtained in CDCl₃ at 400 MHz.

Experimental Protocols
The following section outlines a general protocol for the acquisition of NMR spectra of aromatic

amines, which is applicable to 2-Bromo-3-fluoroaniline.

Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-3-fluoroaniline for

¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such

as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can

affect the chemical shifts, particularly for the amine protons.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the sample solution to provide a reference point (0.00 ppm) for the chemical shift

scale.

Solubilization and Transfer: Ensure the sample is fully dissolved. If any particulate matter is

present, filter the solution through a small plug of glass wool packed in a Pasteur pipette

directly into a clean, dry 5 mm NMR tube.

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
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The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-

specific parameters may need to be optimized.

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Nucleus: ¹H (for proton NMR) or ¹³C (for carbon NMR).

Pulse Program: A standard single-pulse experiment is typically used for ¹H NMR. For ¹³C

NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve the

signal-to-noise ratio.

Number of Scans: For ¹H NMR, 8 to 16 scans are usually sufficient. For the less sensitive ¹³C

nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise

ratio.

Temperature: Spectra are typically acquired at room temperature (approximately 298 K).

Data Processing
The raw NMR data (Free Induction Decay, FID) is processed to obtain the final spectrum.

Fourier Transformation: The FID is converted into a frequency-domain spectrum using a

Fourier transform.

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive

mode.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00

ppm).

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to

determine the proton ratios.

Molecular Structure and NMR Assignments
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The chemical structure of 2-Bromo-3-fluoroaniline dictates its NMR spectrum. The

substituents on the aromatic ring influence the electronic environment of each proton and

carbon atom, resulting in distinct chemical shifts.

Caption: Molecular structure of 2-Bromo-3-fluoroaniline with atom numbering for NMR

correlation.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-3-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056032#spectroscopic-data-for-2-bromo-3-
fluoroaniline-1h-nmr-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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